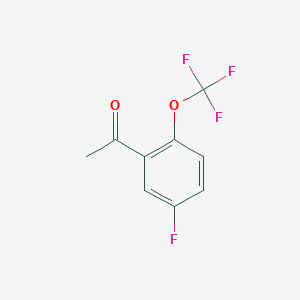
(1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid is a boronic acid derivative with a trifluoromethyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid typically involves the introduction of the trifluoromethyl group and the boronic acid moiety onto the indazole ring. One common method involves the reaction of 1-methyl-7-(trifluoromethyl)-1H-indazole with a boronic acid derivative under suitable conditions. The reaction is often catalyzed by palladium or other transition metals and may require specific ligands to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl or other alkyl groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the trifluoromethyl group can produce methylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with improved properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials .
Mechanism of Action
The mechanism of action of (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives with trifluoromethyl groups, such as:
- (1-Methyl-7-(trifluoromethyl)-1H-indazol-3-yl)boronic acid
- (1-Methyl-5-(trifluoromethyl)-1H-indazol-3-yl)boronic acid
- (1-Methyl-7-(trifluoromethyl)-1H-indazol-6-yl)boronic acid
Uniqueness
The uniqueness of (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethyl group and the boronic acid moiety can affect the compound’s chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8BF3N2O2 |
|---|---|
Molecular Weight |
243.98 g/mol |
IUPAC Name |
[1-methyl-7-(trifluoromethyl)indazol-5-yl]boronic acid |
InChI |
InChI=1S/C9H8BF3N2O2/c1-15-8-5(4-14-15)2-6(10(16)17)3-7(8)9(11,12)13/h2-4,16-17H,1H3 |
InChI Key |
XMOSXFITQCKLTK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C1)C(F)(F)F)N(N=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)

![[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B12512205.png)

![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)



![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)

![5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)


